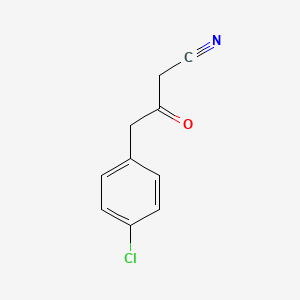

4-(4-Chlorophenyl)-3-oxobutanenitrile

Übersicht

Beschreibung

Synthesis Analysis

4-(4-Chlorophenyl)-3-oxobutanenitrile is synthesized through the reaction of ethyl phenylacetate with acetonitrile in the presence of sodium hydride. The product's identification is facilitated by isolating its 2-phenylhydrazone and dimethylaminomethylidene derivatives. These derivatives serve as versatile starting materials for synthesizing a variety of polyfunctionally substituted heterocycles, showcasing the compound's utility in producing complex organic structures (Khalik, 1997).

Molecular Structure Analysis

A study using DFT and TD-DFT/PCM calculations provided detailed insights into the molecular structure of 4-(4-Chlorophenyl)-3-oxobutanenitrile derivatives. The research explored structural parameters, spectroscopic characterization, and NLO properties, concluding significant potential for biological applications and corrosion inhibition. The charge distributions from Mulliken population, NBA, and MEP analyses were correlated with calculated results, emphasizing the compound's structural stability and reactivity descriptors (Wazzan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-(4-Chlorophenyl)-3-oxobutanenitrile were investigated through the synthesis of novel pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines. This work demonstrates the compound's versatility in forming complex heterocyclic systems, highlighting its significant reactivity and utility in organic synthesis (Khalik, 1997).

Physical Properties Analysis

The physical properties, particularly spectroscopic features like FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectra, have been thoroughly analyzed. These analyses offer insights into the vibrational wavenumbers, charge transfer mechanisms, and hyperpolarizability, enhancing the understanding of the compound's physical characteristics and potential applications in materials science (Wazzan et al., 2016).

Chemical Properties Analysis

The chemical properties of 4-(4-Chlorophenyl)-3-oxobutanenitrile, including its global and local reactivity descriptors, were delineated through computational studies. These properties are critical for assessing the compound's stability, electronic interactions, and potential as a precursor for synthesizing more complex organic molecules (Wazzan et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds

4-(4-Chlorophenyl)-3-oxobutanenitrile and its derivatives are used in the synthesis of various compounds. Khalik (1997) described the synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines using 4-Phenyl-3-oxobutanenitrile derivatives (Khalik, 1997). Similarly, Han et al. (2015) demonstrated the synthesis of 11-Methyl-3,8-disubstituted-12-aryl-3,4,7,8,9,12-hexahydro-1H-chromeno[2,3-b]quinoline-1,10(2H)-dione derivatives using 2-arylidene-3-oxobutanenitrile derivatives (Han et al., 2015).

Spectroscopic and Structural Analysis

Studies on the structural and spectroscopic characteristics of 4-(4-Chlorophenyl)-3-oxobutanenitrile derivatives have been conducted. Wazzan et al. (2016) used DFT and TD-DFT/PCM calculations for molecular structure, spectroscopic characterization, NLO, and NBO analyses of certain 4-(4-chlorophenyl)-3-oxobutanenitrile derivatives (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antimicrobial and Antibacterial Activity

The antimicrobial and antibacterial activities of derivatives of 4-(4-Chlorophenyl)-3-oxobutanenitrile have been investigated. Sadeek et al. (2015) studied the antimicrobial activities of transition metal complexes of 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015). Moreover, Okasha et al. (2022) synthesized and evaluated the antimicrobial activity of 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile (Okasha et al., 2022).

Environmental Applications

In environmental science, derivatives of 4-(4-Chlorophenyl)-3-oxobutanenitrile are used in photocatalytic processes. Singh et al. (2017) developed a Fe3O4-Cr2O3 magnetic nanocomposite for photocatalytic decomposition of 4-chlorophenol in water (Singh, Senapati, Borgohain, & Sarma, 2017).

Photovoltaic and Electrochemical Applications

Research has also explored the use of 4-(4-Chlorophenyl)-3-oxobutanenitrile derivatives in photovoltaic and electrochemical applications. Zeyada et al. (2016) studied the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-3-1-8(2-4-9)7-10(13)5-6-12/h1-4H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZKZQULSHJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)CC#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)-3-oxobutanenitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![1-Phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2493360.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid](/img/structure/B2493361.png)

![5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-3-carboxamide](/img/structure/B2493368.png)

![1-[Amino(phenyl)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B2493369.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2493371.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)butyramide](/img/structure/B2493372.png)